(3Z)-5-bromo-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a thiazolidine ring, an indole ring, and a bromine atom. It’s worth noting that similar compounds, such as those containing a thiazolidine ring and an indole ring, are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the thiazolidine and indole rings would likely contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the bromine atom might make the compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the bromine atom might increase the compound’s molecular weight and could influence its solubility .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives related to (3Z)-5-bromo-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one involves cyclization reactions and condensations with various reagents. For example, derivatives have been synthesized through reactions involving ethyl 2-bromopropionate in anhydrous ethanolic medium or oxalyl chloride in anhydrous diethyl ether. These synthetic pathways are crucial for creating compounds with potential cytotoxic, antimicrobial, and antiviral activities (Karalı, Terzioğlu, & Gürsoy, 2002).
Biological Activities and Therapeutic Potential
- Cytotoxicity : Some derivatives have shown promising cytotoxic activities against various cancer cell lines, including breast, lung, and ovarian cancer cells. This suggests potential applications in cancer therapy (Karalı, Terzioğlu, & Gürsoy, 2002).
- Antimicrobial Activity : Compounds synthesized from this chemical structure have demonstrated antimicrobial properties. This includes activity against bacteria and fungi, suggesting potential use in treating infectious diseases (Basavarajaiah & Mruthyunjayaswamy, 2010).
- Antiviral and Anti-HIV Activity : Novel derivatives have shown inhibitory effects on HIV-1 reverse transcriptase, indicating potential applications in antiretroviral therapy (Meleddu et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-3-4-5-8-20-12-7-6-10(18)9-11(12)13(15(20)21)14-16(22)19(2)17(23)24-14/h6-7,9H,3-5,8H2,1-2H3/b14-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSWTHUZMRWWGW-YPKPFQOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618075-18-6 |
Source
|
Record name | (3Z)-5-BROMO-3-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-PENTYL-1,3-DIHYDRO-2H-INDOL-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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